Cas no 2138155-00-5 (6-(3-Tert-butylphenyl)pyridin-2-amine)

6-(3-Tert-butylphenyl)pyridin-2-amine is a specialized organic compound featuring a pyridin-2-amine core substituted with a 3-tert-butylphenyl group. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research as a potential intermediate or building block. The tert-butyl group enhances lipophilicity and stability, while the pyridin-2-amine moiety offers versatile reactivity for further functionalization. Its well-defined molecular architecture is advantageous for applications in ligand design, catalysis, and material science. High purity and consistent synthesis protocols ensure reliability for experimental use. This compound is particularly relevant in studies requiring tailored aromatic amine derivatives with controlled steric hindrance.
6-(3-Tert-butylphenyl)pyridin-2-amine structure
2138155-00-5 structure
Product Name:6-(3-Tert-butylphenyl)pyridin-2-amine
CAS No:2138155-00-5
MF:C15H18N2
MW:226.316823482513
MDL:MFCD31591001
CID:5610271
PubChem ID:165847847
Update Time:2025-08-05

6-(3-Tert-butylphenyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(3-tert-butylphenyl)pyridin-2-amine
    • 2138155-00-5
    • EN300-840364
    • 6-(3-Tert-butylphenyl)pyridin-2-amine
    • MDL: MFCD31591001
    • Inchi: 1S/C15H18N2/c1-15(2,3)12-7-4-6-11(10-12)13-8-5-9-14(16)17-13/h4-10H,1-3H3,(H2,16,17)
    • InChI Key: MWEMRCQHGRCPHB-UHFFFAOYSA-N
    • SMILES: N1C(=CC=CC=1C1=CC=CC(=C1)C(C)(C)C)N

Computed Properties

  • Exact Mass: 226.146998583g/mol
  • Monoisotopic Mass: 226.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 6-(3-Tert-butylphenyl)pyridin-2-amine

6-(3-Tert-butylphenyl)pyridin-2-amine: A Comprehensive Overview

The compound 6-(3-Tert-butylphenyl)pyridin-2-amine, identified by the CAS number NO2138155-00-5, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which have been extensively studied due to their unique chemical properties and versatile applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-(3-Tert-butylphenyl)pyridin-2-amine, leveraging cutting-edge techniques such as Suzuki coupling and Stille cross-coupling reactions. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of specific functional groups, thereby tailoring the molecule's properties for targeted applications. For instance, the tert-butyl group attached to the phenyl ring contributes to the molecule's hydrophobicity, making it suitable for use in lipid-like environments or as a component in drug delivery systems.

The structural uniqueness of 6-(3-Tert-butylphenyl)pyridin-2-amine lies in its conjugated system, which spans across the pyridine ring and the substituted phenyl group. This extended conjugation not only imparts stability to the molecule but also influences its electronic properties. Recent studies have demonstrated that this compound exhibits strong fluorescence under UV light, a property that has been exploited in sensing applications. For example, researchers have utilized this fluorescence feature to develop sensors for detecting heavy metal ions in aqueous environments, showcasing its potential in environmental monitoring.

In the pharmaceutical industry, 6-(3-Tert-butylphenyl)pyridin-2-amine has garnered attention due to its ability to act as a scaffold for drug design. Its nitrogen-containing pyridine ring can serve as a binding site for various biological targets, such as enzymes and receptors. Recent research has highlighted its potential as an inhibitor of kinase enzymes, which are implicated in numerous pathological conditions, including cancer and inflammatory diseases. Preclinical studies have demonstrated promising results, with the compound showing selective inhibition of specific kinase isoforms without significant off-target effects.

Beyond its biological applications, 6-(3-Tert-butylphenyl)pyridin-2-amine has also found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has made it a valuable component in the development of advanced materials with tailored surface properties. For instance, SAMs formed by this compound have been used to create surfaces with enhanced hydrophobicity and resistance to fouling, which are desirable traits in biomedical devices and industrial coatings.

The synthesis and characterization of 6-(3-Tert-butylphenyl)pyridin-2-amine have been extensively documented in recent scientific literature. Researchers have employed a variety of analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, to confirm its structure and study its properties. These studies have provided valuable insights into the molecule's electronic structure, reactivity, and stability under different conditions.

In conclusion, 6-(3-Tert-butylphenyl)pyridin-2-amine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional properties make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in addressing challenges in medicine, materials science, and environmental technology.

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